![molecular formula C23H20N2O2S B2810995 (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331591-41-3](/img/structure/B2810995.png)
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to "(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide" have been investigated for their potential as histone deacetylase (HDAC) inhibitors, showing cytotoxicity to cancer cells, particularly in prostate cancer models. These studies suggest their potential development into novel anticancer therapies due to their marked anti-HDAC and antiproliferative activity (Liu et al., 2015).
Development as Dopamine D3 Receptor Ligands
Derivatives structurally related to the mentioned compound have been synthesized and evaluated as selective dopamine D3 receptor antagonists, indicating their potential application in neurological disorders. These compounds show promise for further investigations in vitro and in vivo related to dopamine D3 receptor activities (Mach et al., 2004).
Application in Chiral Stationary Phases for Chromatography
Research into related compounds has also explored their use in developing new chiral stationary phases (CSPs) for chromatography. These CSPs have shown improved chromatographic performances and enantioseparation capacities, suggesting the potential utility of these compounds in analytical chemistry to resolve racemic mixtures (Tian et al., 2010).
Antifungal and Anticancer Properties
Novel tetrahydroquinoline compounds containing thiocarbonyl moieties, closely related to the target molecule, have been synthesized and shown to possess significant antifungal activity, in addition to their potential anticancer properties. This suggests a broad spectrum of biological activity, making them candidates for pharmaceutical development (Zhang et al., 2018).
Controlled Radical Polymerization
Further applications include the use of acrylamide derivatives in controlled radical polymerization processes, indicating the potential for these compounds to be used in the synthesis of polymers with specific properties. Such polymers could have applications in material science, drug delivery systems, and bioengineering (Favier et al., 2002).
properties
IUPAC Name |
(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-22(13-11-20-9-5-15-28-20)24-19-10-12-21-18(16-19)8-4-14-25(21)23(27)17-6-2-1-3-7-17/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,24,26)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVWNWNYYGPFLN-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.